(S)-2-Aminopentanoic acid hydrochloride is an enantiomer of 4-aminopentanoic acid (4APA), a gamma-aminobutyric acid (GABA) analogue. It is a chiral molecule, meaning it exists in two mirror-image forms (enantiomers). While not naturally occurring in the brain, research suggests (S)-2-Aminopentanoic acid hydrochloride possesses unique properties that make it valuable for studying the central nervous system.
(S)-2-Aminopentanoic acid hydrochloride, also known as L-norvaline, is an amino acid derivative that plays a significant role in various biochemical processes. It is characterized by its unique structure, which includes a pentane backbone with an amino group at the second carbon. This compound is classified under the category of non-proteinogenic amino acids and is primarily utilized in research and pharmaceutical applications.
This compound can be synthesized from various precursors, including L-alanine and propargyl bromide, through specific chemical reactions that facilitate the introduction of functional groups necessary for its biological activity.
(S)-2-Aminopentanoic acid hydrochloride falls under the broader classification of amino acids and is specifically categorized as a branched-chain amino acid. Its molecular formula is , with a molecular weight of approximately 117.15 g/mol. The compound's CAS registry number is 6600-40-4.
The synthesis of (S)-2-Aminopentanoic acid hydrochloride typically involves several key steps:
In industrial settings, these methods are scaled up using bulk reactors, with purification processes such as crystallization or chromatography to ensure high purity levels of the final product.
(S)-2-Aminopentanoic acid hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-2-Aminopentanoic acid hydrochloride primarily involves its role in enzyme inhibition and protein modification:
(S)-2-Aminopentanoic acid hydrochloride has diverse applications across various scientific fields:
Aminotransferases catalyze the reversible transfer of amino groups between amino acids and α-keto acids, enabling stereoselective synthesis of (S)-2-aminopentanoic acid. In microbial systems like Serratia marcescens and Escherichia coli, α-ketovalerate serves as the primary carbon skeleton precursor. This α-keto acid undergoes transamination using L-glutamate or L-aspartate as amino donors, yielding (S)-2-aminopentanoic acid [1] .
Key enzymatic features include:
Table 1: Aminotransferase Substrate Specificity in Norvaline Biosynthesis
Enzyme Source | Preferred α-Keto Acid | Relative Activity (%) | Byproduct Formation |
---|---|---|---|
E. coli BCAT | α-Ketovalerate | 100 | <5% α-Ketoisocaproate |
S. marcescens LeuA* | α-Ketobutyrate | 28 | 15% α-Ethylmalate |
Engineered BCAT (P1 pocket mutant) | α-Ketovalerate | 175 | Not detected |
Achieving enantiomeric excess >99% necessitates enantioselective resolution or asymmetric synthesis. Two predominant strategies exist:
Dynamic Kinetic Resolution (DKR):Racemic N-acyl-2-aminopentanoic acids undergo enantioselective hydrolysis using L-specific acylases. Aspergillus melleus acylase preferentially cleaves N-acetyl-(S)-2-aminopentanoic acid, leaving the R-enantiomer intact for racemization and reuse. This process achieves 98% ee at pH 8.0 and 37°C [5].
Chiral Pool Synthesis:(S)-Glutamic acid derivatives serve as inexpensive chiral templates. Through Arndt-Eistert homologation, the side chain is elongated while preserving the α-carbon configuration. This method delivers (S)-2-aminopentanoic acid hydrochloride in 4 steps with 78% overall yield [4] [8].
Solvent Engineering enhances enantioselectivity:
Serratia marcescens possesses intrinsic leucine biosynthetic machinery that can be redirected toward norvaline via metabolic rewiring:
Enzyme Promiscuity Exploitation
α-Isopropylmalate synthase (LeuA), the first enzyme in leucine biosynthesis, exhibits catalytic flexibility toward pyruvate and α-ketobutyrate. In oxygen-limited cultures, pyruvate accumulation drives LeuA-mediated condensation, forming α-propylmalate—the direct precursor to α-ketovalerate and subsequently norvaline. Regulatory mutants desensitized to leucine feedback inhibition increase norvaline titers 24-fold (0.5 mM → 12 mM) [3].
Table 2: Norvaline Production in Engineered Microbial Strains
Strain Modification | Norvaline Titer (mM) | Cultivation Condition | Key Genetic Change |
---|---|---|---|
Wild-type S. marcescens | 0.5 | Aerobic | None |
leuA feedback-insensitive mutant | 12.0 | Oxygen-limited | LeuA(G462D) mutation |
Pyruvate dehydrogenase knockout | 15.8 | Oxygen-limited | ΔaceE |
S. marcescens leuA in E. coli | 17.3 | Oxygen-limited | Heterologous leuA expression |
Carbon Flux Optimization
Oxygen limitation triggers metabolic reprogramming:
Chitin-to-Norvaline Conversion:Engineered S. marcescens Db11 utilizes chitin waste via:
Transcriptional Regulation Engineering
Overexpression of Lrp-type regulators (e.g., slaR) amplifies amino acid biosynthetic gene expression. Coupled with promoter swaps (e.g., P_C from slaC), this elevates norvaline synthase transcription 8-fold, boosting titers to 39.9 g/L in fed-batch reactors .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7